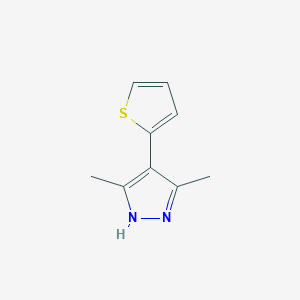

3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C9H10N2S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalytic protodeboronation of pinacol boronic esters has been used to synthesize related compounds . Another method involves the reaction of 2-acetylthiophene with 4-bromobenzotrifluoride .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

Pyrazoline derivatives, including compounds similar to 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole, have been extensively studied for their application as fluorescent chemosensors. For instance, pyrazoline-benzothiazole derivatives have been synthesized and shown to act as effective fluorescent chemosensors for the detection of metal ions such as Cu2+, Fe3+, and Fe2+. The fluorescence intensity of these compounds decreases in a concentration-dependent manner upon interaction with these metal ions, indicating their potential as on-off fluorescence chemosensors, particularly for Fe3+ ion detection through quenching behavior explained by various mechanisms (Asiri et al., 2019).

Structural and Physicochemical Studies

The structural and physicochemical properties of compounds related to this compound have been thoroughly investigated. Research has focused on the synthesis and characterization of such compounds, examining their crystal structures and exploring their potential in various applications. For example, studies have revealed the synthesis of pyrazoline derivatives with specific structural features, analyzing their molecular structure through X-ray diffraction and evaluating their physicochemical properties via spectroscopic techniques. These investigations provide valuable insights into the molecular design and functional capabilities of these compounds (Prabhuswamy et al., 2016).

Antimicrobial and Antioxidant Activities

Recent research has also explored the antimicrobial and antioxidant activities of pyrazole derivatives. These studies have led to the synthesis of novel compounds exhibiting significant biological activities. For instance, chitosan Schiff bases derived from heterocyclic moieties, including pyrazole derivatives, have been synthesized and demonstrated considerable biological activity against a range of bacteria and fungi. The antimicrobial activity was found to depend on the type of Schiff base moiety, showcasing the potential of these compounds in biomedical applications (Hamed et al., 2020). Furthermore, pyrazole derivatives have been tested for their antioxidant activities, showing promising results as free radical scavengers, which could be valuable for developing new antioxidant agents (Karrouchi et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

Many compounds like “3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole” are designed to interact with specific biological targets in the body. These targets are often proteins, such as enzymes or receptors, that play crucial roles in biological processes. The compound binds to the target, altering its function in a way that produces a desired therapeutic effect .

Mode of Action

The compound interacts with its target by binding to a specific site on the target molecule. This can result in the activation or inhibition of the target, depending on the nature of the compound and the target. The changes induced by this interaction can then trigger a cascade of biochemical events .

Biochemical Pathways

The interaction between the compound and its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a particular metabolic pathway, the compound’s interaction with the target can alter the pathway’s activity, leading to changes in the production of certain metabolites .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as the compound’s chemical properties, the route of administration, and the patient’s physiological state can influence these processes .

Result of Action

The ultimate effects of the compound’s action depend on the nature of the target and the biochemical pathways it affects. This can range from the alleviation of symptoms in a disease state to the modification of a physiological process .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the body’s internal environment, the presence of other compounds, and the patient’s diet and lifestyle .

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-thiophen-2-yl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-9(7(2)11-10-6)8-4-3-5-12-8/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQPJGOBXZJOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)

![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)

![2-(4-methoxyphenyl)-3-(methylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2717099.png)

![1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide](/img/structure/B2717100.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)

![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)

![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2717112.png)

![2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2717117.png)